N-(2-piperidin-4-yloxyphenyl)acetamide
Description
N-(2-Piperidin-4-yloxyphenyl)acetamide is a synthetic acetamide derivative characterized by a piperidine ring linked via an ether oxygen to a phenyl group, with an acetamide moiety at the para position (relative to the ether linkage). The piperidine moiety may enhance blood-brain barrier permeability, suggesting possible central nervous system (CNS) activity, while the acetamide group contributes to metabolic stability and hydrogen-bonding interactions .
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
N-(2-piperidin-4-yloxyphenyl)acetamide |
InChI |
InChI=1S/C13H18N2O2/c1-10(16)15-12-4-2-3-5-13(12)17-11-6-8-14-9-7-11/h2-5,11,14H,6-9H2,1H3,(H,15,16) |
InChI Key |
SAEPOPXJALEYKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OC2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-piperidin-4-yloxyphenyl)acetamide typically involves the following steps:
Formation of the o-Acetamido-phenol Intermediate: This can be achieved by acetylating o-aminophenol using acetic anhydride.
Etherification: The o-acetamido-phenol is then reacted with piperidine in the presence of a suitable base, such as potassium carbonate, to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-piperidin-4-yloxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or sulfonates can be used in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-(2-piperidin-4-yloxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-piperidin-4-yloxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
Piperidine-Containing Acetamides
Acetyl Fentanyl (N-(1-Phenethylpiperidin-4-yl)-N-phenylacetamide) Structure: Contains a phenethyl group on the piperidine nitrogen and a phenylacetamide group. Key Difference: The absence of a phenethyl group in N-(2-piperidin-4-yloxyphenyl)acetamide likely reduces opioid receptor binding, mitigating opioid-like effects.
N-Acetyl Norfentanyl (N-(1-Acetyl-4-piperidinyl)-N-phenylpropanamide) Structure: Features a propionamide chain and acetylated piperidine. Role: Metabolite of fentanyl; used as a reference standard in toxicology . Comparison: The ether-linked phenyl group in the target compound may alter pharmacokinetics (e.g., slower metabolism compared to alkylamide chains).
Antimicrobial and Antifungal Acetamides
2-(4-Benzo[d]thiazol-5-ylsulfonylpiperazin-1-yl)-N-arylacetamides (Compounds 47–50) Structure: Piperazine core with sulfonylbenzothiazole and substituted aryl groups. Activity: Compounds 47–48 show gram-positive antibacterial activity; 49–50 exhibit antifungal effects . Divergence: The target compound’s piperidine-ether linkage lacks the sulfonylbenzothiazole moiety, suggesting divergent mechanisms of action (e.g., non-enzyme inhibition pathways).
Chlorinated and Heterocyclic Acetamides
N-(3-Chloro-4-hydroxyphenyl)acetamide and Derivatives Structure: Chlorine substituents on the phenyl ring. Properties: Increased lipophilicity (logP) compared to non-halogenated analogs, enhancing membrane permeability . Contrast: The target compound’s piperidinyloxy group may improve water solubility relative to chlorinated derivatives.
N-(2-Fluorophenyl)-2-{[6-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide Structure: Fluorophenyl and pyrimidinyloxy substituents. Potential: Pyrimidine rings often confer kinase inhibitory activity (e.g., anticancer applications) . Differentiation: The absence of a pyrimidine ring in the target compound limits direct kinase targeting but may favor other receptor interactions.
Physicochemical Properties
*Estimated based on structural analogs.
Pharmacological and Toxicological Profiles
- Opioid Analogs: While acetyl fentanyl and N-acetyl norfentanyl exhibit high toxicity and overdose risks , the target compound’s lack of phenethyl/phenylpropanamide groups likely reduces opioid receptor engagement.
- Antimicrobial Derivatives : Piperazine-containing acetamides () show MIC values of 2–8 µg/mL against S. aureus; structural differences in the target compound may shift activity toward other pathogens or mechanisms.
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